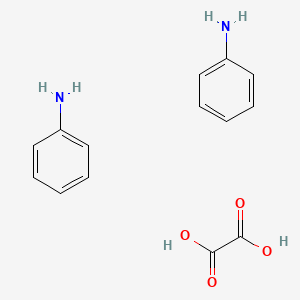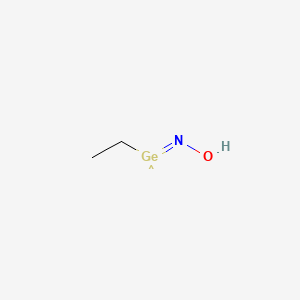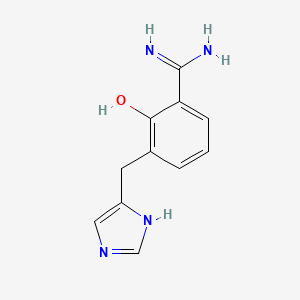
2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide is an organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by a dioxaphosphepane ring, which includes both oxygen and phosphorus atoms, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide typically involves the reaction of appropriate phosphoranes with alcohols or diols under controlled conditions. One common method includes the reaction of a phosphorane with 2-methylpropanol in the presence of a catalyst to form the desired dioxaphosphepane ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to prevent any side reactions and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions where the dioxaphosphepane ring is opened and substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted dioxaphosphepanes, depending on the reagents and conditions used.
Scientific Research Applications
2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of various phosphorus-containing compounds and materials.
Mechanism of Action
The mechanism by which 2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dioxaphosphepane ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The compound’s unique structure allows it to participate in various biochemical pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpropyl-1,3,2-dioxaphospholane 2-oxide
- 2-Isopropyl-1,3,2-dioxaphosphepane 2-oxide
Uniqueness
2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide is unique due to its specific substitution pattern and the presence of the dioxaphosphepane ring This structural uniqueness imparts distinct chemical and physical properties, making it different from other similar compounds
Properties
CAS No. |
118792-99-7 |
|---|---|
Molecular Formula |
C8H17O3P |
Molecular Weight |
192.19 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1,3,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C8H17O3P/c1-8(2)7-12(9)10-5-3-4-6-11-12/h8H,3-7H2,1-2H3 |
InChI Key |
JSTJZACKEUFAJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CP1(=O)OCCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


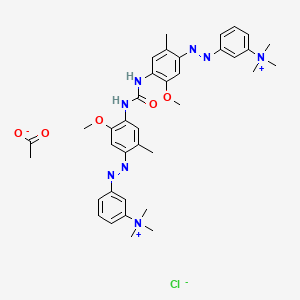
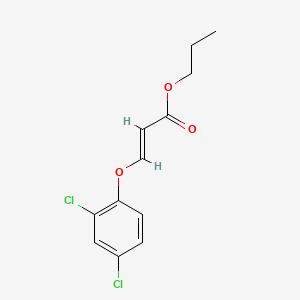
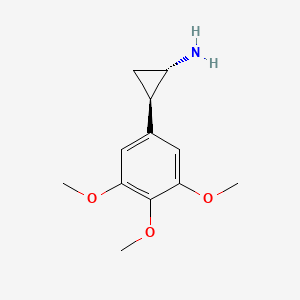
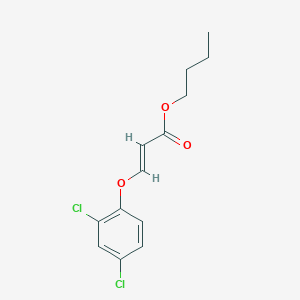
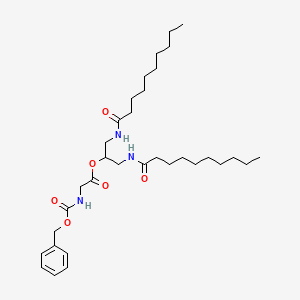
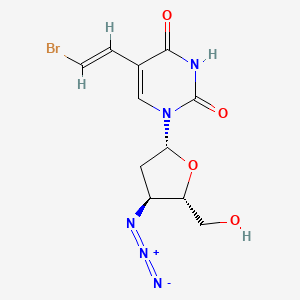
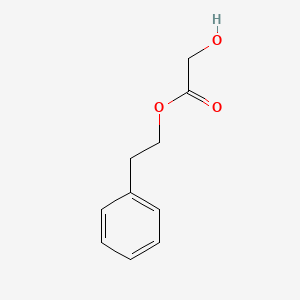
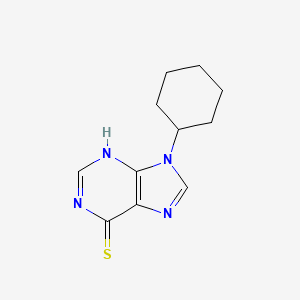
![Dicyclopenta[cd,jk]pyrene](/img/structure/B15184370.png)
